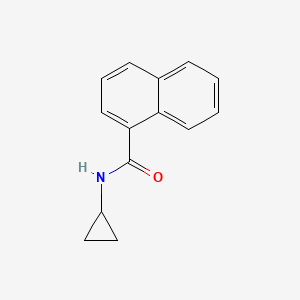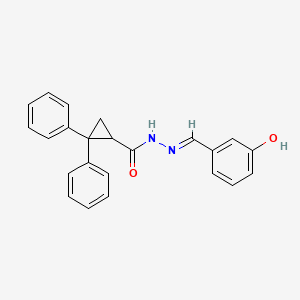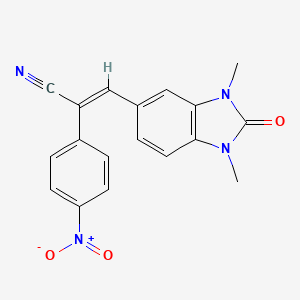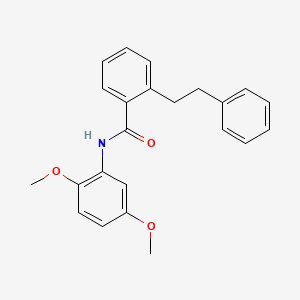![molecular formula C16H15NO5 B5845427 {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5845427.png)
{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid, also known as AMF-1, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is commonly dysregulated in cancer cells. Additionally, {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been shown to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One of the main advantages of using {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid in lab experiments is its specificity and efficacy in targeting specific cells and tissues. Additionally, {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been shown to have low toxicity and minimal side effects. However, one of the limitations of using {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid in lab experiments is its relatively high cost and the complexity of its synthesis.
未来方向
There are several future directions for the study of {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid. One potential direction is the development of new drug delivery systems that utilize {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid as a ligand to target specific cells and tissues. Another potential direction is the synthesis of novel materials using {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid and its potential applications in cancer research and other fields.
合成方法
{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid can be synthesized through a multi-step process that involves the reaction of 5-acetyl-2-methylfuran-3-carboxylic acid with 4-aminobenzoic acid. The resulting product is then subjected to a series of chemical reactions, including acylation and amidation, to yield the final product.
科学研究应用
{4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been studied for its potential applications in various fields, including cancer research, drug delivery systems, and material science. In cancer research, {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery systems, {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been used as a ligand to target specific cells and tissues, improving the efficacy and specificity of drug delivery. In material science, {4-[(5-acetyl-2-methyl-3-furoyl)amino]phenyl}acetic acid has been used as a building block in the synthesis of novel materials with unique properties.
属性
IUPAC Name |
2-[4-[(5-acetyl-2-methylfuran-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-9(18)14-8-13(10(2)22-14)16(21)17-12-5-3-11(4-6-12)7-15(19)20/h3-6,8H,7H2,1-2H3,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXDGFRYVTCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-({4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5845361.png)
![N-benzyl-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5845370.png)
![N-cyclohexyl-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5845378.png)



methyl]thiourea](/img/structure/B5845401.png)

![1-[(4-nitrophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5845423.png)
![N-{[(6-chloro-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B5845432.png)
![5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5845436.png)